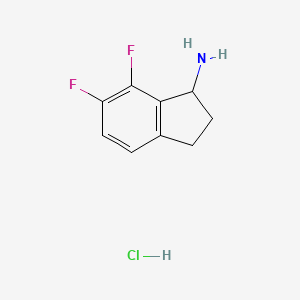
6,7-Difluor-2,3-dihydro-1H-inden-1-amin-hydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride: is an organic compound that belongs to the class of indene derivatives. It is characterized by the presence of two fluorine atoms at the 6 and 7 positions of the indene ring, and an amine group at the 1 position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic compounds.
- Studied for its unique reactivity due to the presence of fluorine atoms.
Biology and Medicine:
- Potential applications in drug discovery and development.
- Investigated for its biological activity and potential therapeutic effects.
Industry:
- Utilized in the production of specialty chemicals.
- Employed in the development of new materials with specific properties .
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps of organic reactions. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms at the 6 and 7 positions of the indene ring.
Reduction: Reduction of the indene ring to form the dihydroindene structure.
Amination: Introduction of the amine group at the 1 position.
Formation of Hydrochloride Salt: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions can further reduce the dihydroindene ring.
Substitution: The fluorine atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the amine group.
Reduction Products: Further reduced forms of the dihydroindene ring.
Substitution Products: Compounds where fluorine atoms are replaced by other functional groups.
Wirkmechanismus
The mechanism of action of 6,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 5,6-difluoro-2,3-dihydro-1H-inden-1-one
- 4,7-difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 6-fluoro-5-methoxy-2,3-dihydro-1H-inden-1-one
Uniqueness:
- The specific positioning of fluorine atoms at the 6 and 7 positions.
- The presence of an amine group at the 1 position.
- The hydrochloride form enhances its solubility and stability .
Eigenschaften
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-6-3-1-5-2-4-7(12)8(5)9(6)11;/h1,3,7H,2,4,12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACFFRFBYYRJSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C(=C(C=C2)F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
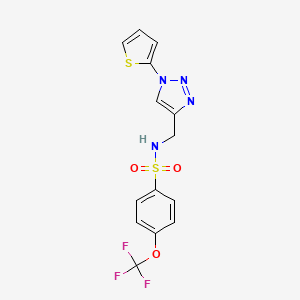
![2-[4-(4-bromobenzenesulfonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2397099.png)
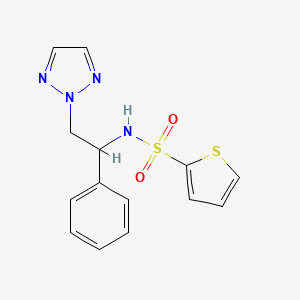

![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)
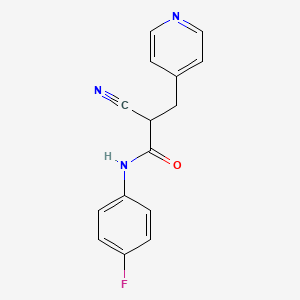
![7-benzyl-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B2397108.png)
![N-({1-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]piperidin-4-yl}methyl)-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2397111.png)
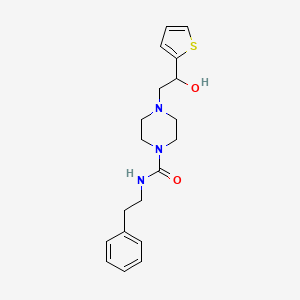


![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)
![2-{[1-(1H-1,3-benzodiazole-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2397117.png)
![1-(3-Chlorophenyl)-2-(2-hydroxy-2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397118.png)
